5-[(3-Sulfamoylphenyl)carbamoyl]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
5-[(3-sulfamoylphenyl)carbamoyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5S2/c13-21(18,19)8-3-1-2-7(6-8)14-11(15)9-4-5-10(20-9)12(16)17/h1-6H,(H,14,15)(H,16,17)(H2,13,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYPAVPHPBBWBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(3-Sulfamoylphenyl)carbamoyl]thiophene-2-carboxylic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C13H12N2O4S
- Molecular Weight : 284.31 g/mol
- CAS Number : 1155162-41-6
The structure features a thiophene ring substituted with a sulfamoylphenyl group and a carboxylic acid moiety, which may contribute to its biological activity.
Antiviral Activity
Research has indicated that thiophene derivatives, including this compound, exhibit significant antiviral properties. A study published in Antimicrobial Agents and Chemotherapy demonstrated that related thiophene-2-carboxylic acids act as potent inhibitors of Hepatitis C Virus (HCV) NS5B polymerase. Structure-activity relationship (SAR) studies revealed that modifications to the thiophene core can enhance antiviral efficacy against HCV subgenomic RNA replication in human liver cells (Huh-7) .
Antibacterial Activity
Another area of interest is the antibacterial potential of this compound. The presence of the sulfamoyl group suggests possible activity against bacterial pathogens. Research has shown that compounds with similar structures can inhibit bacterial growth by targeting specific metabolic pathways or virulence factors. For instance, derivatives of thiophene have been evaluated for their ability to inhibit the type III secretion system (T3SS) in Gram-negative bacteria, which is crucial for their pathogenicity .
Case Studies
-
HCV Inhibition Study :
- Objective : To evaluate the efficacy of thiophene derivatives against HCV.
- Method : In vitro assays were conducted using Huh-7 cells.
- Findings : The study found that certain modifications to the thiophene structure significantly increased inhibitory potency against HCV NS5B polymerase, suggesting that this compound could be a lead compound for further development .
-
Antibacterial Efficacy :
- Objective : To assess the antibacterial properties of related thiophene compounds.
- Method : Bacterial cultures were treated with various concentrations of the compound.
- Findings : Results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a therapeutic agent against resistant bacterial strains .
Table 1: Biological Activity Summary
| Activity Type | Target Pathogen/Mechanism | Reference |
|---|---|---|
| Antiviral Activity | HCV NS5B Polymerase Inhibition | |
| Antibacterial Activity | Type III Secretion System Inhibition |
Table 2: Structure-Activity Relationship Insights
| Compound | Modification | Observed Activity |
|---|---|---|
| This compound | Sulfamoyl group addition | Enhanced antiviral activity |
| Thiophene Derivative A | Methyl substitution | Moderate antibacterial activity |
| Thiophene Derivative B | Halogen substitution | Significant antiviral activity |
Scientific Research Applications
Antimicrobial Applications
One of the primary research focuses on this compound is its antimicrobial activity . Studies have demonstrated that derivatives of thiophene compounds, including those with sulfamoyl groups, exhibit significant antibacterial and antifungal properties.
Case Study: Synthesis and Evaluation of Antimicrobial Agents
A notable study synthesized various heterocyclic compounds incorporating the sulfamoyl moiety and evaluated their antimicrobial efficacy. The results indicated that certain derivatives showed promising activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The synthesis involved coupling reactions with arenediazonium salts, leading to compounds that displayed enhanced antimicrobial properties compared to their precursors .
Therapeutic Potential in Cancer Treatment
Research has also explored the potential of 5-[(3-sulfamoylphenyl)carbamoyl]thiophene-2-carboxylic acid in cancer therapy . Its structural features allow it to interact with biological targets involved in cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Growth
In vitro studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. These compounds were found to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival .
Role as a Scaffold in Drug Design
The compound serves as a versatile scaffold for drug design due to its ability to undergo various chemical modifications while retaining biological activity. Researchers have utilized this scaffold to develop new derivatives aimed at enhancing efficacy and reducing toxicity.
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural and physicochemical features of 5-[(3-Sulfamoylphenyl)carbamoyl]thiophene-2-carboxylic acid with analogous compounds:
*Hypothetical data inferred from structural analogs; †Estimated using computational tools.
Anticancer Activity
- Chlorophenyl-Substituted Thiophenes : Compounds like 5-(4-chlorophenyl)-thiophene-2-carboxylic acid derivatives exhibit potent anticancer activity, surpassing doxorubicin in some cases. The electron-withdrawing chloro group enhances DNA intercalation or topoisomerase inhibition .
- Sulfamoyl Derivatives: The sulfamoyl group in this compound may target carbonic anhydrases or tyrosine kinases, as sulfonamides are known inhibitors of these enzymes.
Antibacterial Activity
- Pyrrolo-Pyrimidine Hybrids : Thiophene derivatives fused with pyrrolo-pyrimidine moieties (e.g., compound 19b in ) show broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The sulfamoyl group’s role in disrupting folate synthesis could enhance this effect .
- Methoxyphenyl Analogs : 5-[(4-Methoxyphenyl)carbamoyl]thiophene-2-carboxylic acid () likely has reduced antibacterial efficacy compared to sulfamoyl derivatives due to the methoxy group’s lower electronegativity and weaker enzyme interactions.
Structure-Activity Relationships (SAR)
- Sulfamoyl vs. Methoxy groups enhance lipophilicity, favoring passive diffusion .
- Aminopiperidine vs.
Research Findings and Comparative Data
Key Studies on Analog Compounds
- Anticancer Activity : A 2017 study () demonstrated that thiophene-2-carboxylic acid derivatives with chlorophenyl or pyrrolo-pyrimidine substituents exhibited IC₅₀ values of 0.8–1.2 µM against HeLa cells, outperforming doxorubicin (IC₅₀ = 1.5 µM).
- LogP and Bioavailability: Compounds with logP < 1 (e.g., 5-[(4-aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid) show favorable aqueous solubility but may require structural optimization for blood-brain barrier penetration .
Preparation Methods
Starting Materials and Key Intermediates
- Thiophene-2-carboxylic acid derivatives serve as the fundamental scaffold.
- Halogenated thiophene intermediates such as 3-methylthiophene-2-carboxylic acid and 2-bromo-3-methylthiophene are commonly used to introduce functional groups via substitution or metalation reactions.
- Acid chlorides of thiophene carboxylic acids are crucial reactive intermediates for amide bond formation.
- The sulfamoylphenyl moiety is introduced via reaction with appropriate amines or sulfonyl chlorides.
General Synthetic Routes
Preparation of Thiophene-2-carboxylic Acid Derivatives
Halogenation and Carboxylation:
Starting from 3-methylthiophene, selective bromination is performed to yield 2-bromo-3-methylthiophene, often using N-bromosuccinimide (NBS) or aqueous bromine under controlled conditions, with yields around 64% reported.
The carboxylic acid function is introduced by forming the 2-thienyl Grignard reagent followed by carbonation with CO₂ or via palladium-catalyzed carbonylation under CO pressure to afford esters or acids.Conversion to Acid Chlorides:
Thiophene-2-carboxylic acids are converted to corresponding acid chlorides using thionyl chloride (SOCl₂) in solvents like dichloromethane or N,N-dimethylformamide (DMF) as a catalyst. This step is essential for subsequent amide bond formation.
Formation of the Carbamoyl Linkage
The acid chloride intermediate reacts with 3-sulfamoylphenyl amine or related amines to form the carbamoyl (amide) bond. This reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine to neutralize the generated HCl.
The sulfamoyl group (–SO₂NH₂) is introduced either by using sulfamoyl-substituted amines or by sulfonylation of aniline derivatives before coupling to the thiophene acid chloride.
Detailed Synthetic Scheme (Illustrative)
Alternative and Supporting Methods
Nitrile Intermediates:
In some approaches, the acid chloride is converted to an amide and then dehydrated to nitriles, which can be further transformed. However, this is less direct and less preferred due to additional steps and lower overall efficiency.Bromination/Decarboxylation Side Reactions:
Attempts to brominate certain thiophene carboxylic acids can lead to unwanted tribromides or decarboxylation products, requiring careful control of reaction conditions.Use of Sulfonyl Chlorides:
For introducing the sulfamoyl group, sulfonyl chlorides (e.g., chlorosulfonyl thiophene derivatives) can be intermediates, which are then reacted with amines to form sulfamoyl derivatives.
Research Findings and Optimization
Reaction Yields and Purity:
Optimized bromination and metallation steps yield intermediates with high purity, essential for the final product's biological activity.
Use of palladium-catalyzed carbonylation provides a cleaner and scalable route compared to traditional Grignard carboxylation.Environmental and Safety Considerations:
Use of SOCl₂ and halogenating agents requires controlled conditions to minimize hazardous by-products. Continuous flow reactors and automated synthesis have been explored for scale-up and reproducibility.Biological Relevance:
The final compound is a key intermediate in pharmaceutical syntheses, including selective cyclooxygenase inhibitors and other bioactive molecules, which drives the need for high-purity preparation methods.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents | Conditions | Purpose | Challenges |
|---|---|---|---|---|
| Halogenation | NBS or Br₂ | Controlled temperature, solvent | Introduce bromine at 2-position | Avoid overbromination/decarboxylation |
| Metallation | Mg, ether solvents | Anhydrous, inert atmosphere | Form Grignard reagent | Sensitive to moisture |
| Carboxylation | CO₂ gas or Pd catalyst + CO | Pressure vessel for Pd method | Introduce carboxyl group | Pd method requires CO handling |
| Acid Chloride Formation | SOCl₂, DMF catalyst | Room temp to reflux | Activate acid for amide formation | Corrosive reagents |
| Amide Coupling | 3-sulfamoylphenyl amine, base | Mild, inert atmosphere | Form carbamoyl linkage | Control of side reactions |
Q & A
Q. What are the key functional groups in 5-[(3-Sulfamoylphenyl)carbamoyl]thiophene-2-carboxylic acid, and how do they influence its reactivity?
The compound contains:
- A thiophene ring (aromatic heterocycle with sulfur), contributing to π-conjugation and potential electronic interactions.
- Carboxylic acid (–COOH) and carbamoyl (–CONH–) groups, enabling hydrogen bonding and pH-dependent solubility.
- A sulfamoyl group (–SO₂NH₂), which may participate in hydrogen bonding or act as a pharmacophore in biological targeting.
Methodological Insight : Reactivity can be assessed via pH titration (for –COOH deprotonation) or nucleophilic substitution reactions targeting the sulfamoyl group. Stability studies under varying pH (e.g., 2–12) and temperatures (25–80°C) are critical to optimize reaction conditions .
Q. What synthetic routes are recommended for preparing this compound, and how can purity be ensured?
Synthetic Steps :
Thiophene core functionalization : Introduce the carboxylic acid group via Friedel-Crafts acylation or carboxylation under basic conditions.
Carbamoylation : React the thiophene-2-carboxylic acid derivative with 3-sulfamoylaniline using coupling agents (e.g., EDCI/HOBt) .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (polar solvents like ethanol/water).
Q. Quality Control :
- HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) to verify purity (>95%).
- NMR (¹H/¹³C) to confirm regioselectivity of substituents .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodology :
- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase, targeted by sulfonamides).
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water).
- QSAR : Correlate structural features (e.g., sulfamoyl group’s Hammett σ value) with inhibitory activity .
Data Contradiction Example : If experimental IC₅₀ values conflict with docking scores, re-evaluate protonation states or solvation effects in simulations .
Q. What experimental strategies resolve discrepancies in biological activity data across studies?
Case Study : Conflicting reports on antimicrobial efficacy may arise from:
- Strain Variability : Test against standardized panels (e.g., ATCC strains) with controlled inoculum size (1 × 10⁶ CFU/mL).
- Assay Conditions : Compare MIC values under varying pH (5–8) and serum protein content (0–50% fetal bovine serum).
- Metabolite Interference : Use LC-MS to detect degradation products in cell culture media .
Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?
Stability Assessment :
- Hydrolytic Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hours. Monitor degradation via UV-Vis (λ = 260 nm).
- Plasma Stability : Incubate with human plasma (37°C, 1–24 hours), quench with acetonitrile, and analyze by LC-MS/MS.
Key Finding : Carboxylic acid groups may esterify in vivo, altering bioavailability. Prodrug strategies (e.g., methyl esterification) can improve membrane permeability .
Q. What structural analogs show enhanced activity, and how are SAR trends validated?
SAR Table :
| Derivative | Modification | Activity (IC₅₀, nM) | Reference |
|---|---|---|---|
| Parent Compound | None | 250 ± 15 | |
| Analog A | –SO₂NH₂ → –SO₂Me | 420 ± 30 | |
| Analog B | Thiophene → Furan | >1000 |
Q. Validation :
- Crystallography : Resolve ligand-enzyme co-crystals to confirm binding modes.
- Kinetic Assays : Measure kcat/KM changes upon analog substitution .
Q. How can environmental fate studies be designed to assess the compound’s ecotoxicological risks?
Experimental Design :
- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solution; analyze half-life via HPLC.
- Biodegradation : Use OECD 301D test (activated sludge, 28 days) to measure % mineralization.
- Bioaccumulation : Calculate logP (experimental: shake-flask method; computational: XLogP3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
